(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Properties
IUPAC Name |
ethyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-10-13-20-21(15-18)33-24(26(20)3)25-22(28)17-8-11-19(12-9-17)34(30,31)27-14-6-5-7-16(27)2/h8-13,15-16H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRTPNBKWKHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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